molecular formula C13H21N3 B1389276 N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine CAS No. 937796-17-3

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine

Cat. No. B1389276
M. Wt: 219.33 g/mol
InChI Key: NGMNACILLKNUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine, also known as NMP, is an organic compound belonging to the piperidine family of molecules. It is a white crystalline solid with a molecular weight of 206.3 g/mol and a melting point of 92-94°C. NMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its unique properties.

Mechanism Of Action

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine acts as a proton donor, donating protons to other molecules. This makes it a useful reagent in organic synthesis, as it can be used to facilitate a variety of reactions. In addition, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine can be used as a catalyst in certain types of reactions, such as the Diels-Alder reaction.

Biochemical And Physiological Effects

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, as well as to possess anti-inflammatory and anticonvulsant properties. In addition, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has been shown to have anxiolytic and analgesic effects, and to have an effect on learning and memory.

Advantages And Limitations For Lab Experiments

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, making it a cost-effective choice for research. In addition, it is a versatile building block for organic synthesis, making it useful for a variety of reactions and applications. However, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has many potential applications in the fields of medicine and chemistry. In the field of medicine, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine could be used to develop new drugs or treatments for a variety of diseases and disorders. In the field of chemistry, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine could be used to develop new materials, such as polymers and dyes. Finally, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine could be used to develop new catalysts for a variety of reactions.

Scientific Research Applications

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is widely used in scientific research due to its unique properties. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

N-methyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13/h2-3,6,10,12,14H,4-5,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNACILLKNUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654829
Record name N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine

CAS RN

937796-17-3
Record name N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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